

# An In-Depth Technical Guide to Oligopeptide-74

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## Compound of Interest

Compound Name: *Oligopeptide-74*

Cat. No.: *B12377039*

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## Abstract

**Oligopeptide-74**, a synthetic peptide composed of eleven amino acids, has garnered significant interest in the fields of dermatology and cosmetology for its potential bioactive properties. This technical guide provides a comprehensive overview of the primary amino acid sequence, synthesis, and purported mechanisms of action of **Oligopeptide-74**. It is primarily recognized for its role in promoting hair growth and its potential anti-aging effects on the skin. This document consolidates available data on its biological activities, including its influence on hair follicle stimulation and collagen synthesis. Detailed experimental protocols for peptide synthesis, purification, and characterization are outlined, alongside diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate further research and development.

## Primary Amino Acid Sequence and Physicochemical Properties

**Oligopeptide-74** is a synthetic peptide containing 11 amino acids. Its primary sequence is:

Leu-Ser-Ser-Lys-Met-Tyr-His-Thr-Lys-Gly-Gln

The shortened notation for this sequence is LSSKMYHTKGQ.

Property	Value
Molecular Formula	C <sub>55</sub> H <sub>90</sub> N <sub>16</sub> O <sub>17</sub> S
Molecular Weight	1279.5 g/mol
Amino Acid Composition	Leucine (Leu), Serine (Ser) x2, Lysine (Lys) x2, Methionine (Met), Tyrosine (Tyr), Histidine (His), Threonine (Thr), Glycine (Gly), Glutamine (Gln)

## Biological Functions and Purported Mechanisms of Action

**Oligopeptide-74** is primarily investigated for its potential applications in hair growth stimulation and skin rejuvenation.

### Hair Growth Promotion

**Oligopeptide-74** is suggested to promote hair growth and prevent hair loss through a multi-faceted approach. One of the key purported mechanisms is the reduction of dihydrotestosterone (DHT) levels, a key hormone implicated in androgenetic alopecia (male and female pattern baldness). By potentially inhibiting the 5 $\alpha$ -reductase enzyme responsible for converting testosterone to DHT, **Oligopeptide-74** may help prevent the miniaturization of hair follicles. Furthermore, it is believed to directly stimulate hair follicles, encouraging the anagen (growth) phase of the hair cycle and contributing to increased hair density and thickness.

### Anti-Aging Effects on Skin

In the context of dermatology, **Oligopeptide-74** is explored for its anti-aging properties. It is hypothesized to stimulate the synthesis of key extracellular matrix proteins, such as collagen, in dermal fibroblasts. Increased collagen production can lead to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.

## Quantitative Data from In-Vivo and In-Vitro Studies

While extensive, peer-reviewed clinical data specifically for **Oligopeptide-74** is limited in publicly accessible literature, some industry sources and related studies on similar peptides

provide preliminary insights.

One study on a hair growth serum containing **Oligopeptide-74** reported an observable increase in hair density and thickness in participants after 12 weeks of use. However, the detailed quantitative results of this study are not readily available.

For its anti-aging potential, a study on a different peptide, Oligopeptide-20, demonstrated a statistically significant improvement in skin texture and a reduction in wrinkles. While not directly attributable to **Oligopeptide-74**, this data suggests the potential efficacy of oligopeptides in skin rejuvenation.

Study Parameter	Result	Statistical Significance	Reference
Oligopeptide-20 Cream vs. Vehicle (Anti-Aging)			
Average Number and Width of Wrinkles (Sew)	11.7% improvement	$p < 0.05$	
Cyclic Average Roughness (cR3)	12.2% improvement	$p < 0.005$	

## Experimental Protocols

### Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Oligopeptide-74

This protocol outlines the general steps for the chemical synthesis of **Oligopeptide-74** using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) method.

Materials:

- Fmoc-Gln(Trt)-Wang resin (or other suitable resin)

- Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
- Precipitation solvent: Cold diethyl ether

#### Procedure:

- Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
  - Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
  - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  - Wash the resin with DMF.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys, Thr, His, Tyr, Met, Lys, Ser, Ser, Leu).

- **Final Deprotection:** After the final amino acid (Leu) is coupled, remove the N-terminal Fmoc group.
- **Cleavage and Deprotection of Side Chains:** Wash the peptide-resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Peptide Precipitation:** Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
- **Purification and Lyophilization:** Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide powder.

## Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

- Preparative RP-HPLC system with a C18 column.

Mobile Phase:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the sample onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).
- Monitor the elution profile at 220 nm.
- Collect fractions corresponding to the main peptide peak.

- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize.

## Characterization by Mass Spectrometry

Instrumentation:

- Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Procedure:

- Prepare a dilute solution of the purified peptide.
- Infuse the sample into the mass spectrometer.
- Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of **Oligopeptide-74** (1279.5 g/mol ) to confirm its identity.

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway for Hair Growth Promotion

The proposed mechanism of action for **Oligopeptide-74** in promoting hair growth involves the modulation of androgen signaling and the activation of pathways that maintain the anagen phase of the hair follicle. A key aspect is the potential inhibition of 5 $\alpha$ -reductase, leading to decreased DHT levels. This, in turn, may reduce the androgen-mediated suppression of hair follicle activity. Additionally, direct stimulation of dermal papilla cells could involve pathways like the Wnt/ $\beta$ -catenin signaling cascade, which is crucial for hair follicle development and regeneration.

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